ATI-2341 is a synthetic lipopeptide classified as a pepducin. Pepducins are cell-penetrating molecules composed of a short peptide sequence derived from a GPCR intracellular loop linked to a lipid tether. [] ATI-2341 specifically targets the C-X-C chemokine receptor type 4 (CXCR4) and acts as an allosteric agonist. [] It is a functionally-selective agonist, preferentially activating the inhibitory G protein (Gi) pathway over Gα13 and β-arrestin recruitment. [] This selectivity distinguishes it from the natural CXCR4 agonist, stromal cell-derived factor-1α (SDF-1α). []
ATI-2341 has demonstrated therapeutic potential in preclinical models of various diseases and conditions, including Asherman’s syndrome, [, , ] uterosacral ligament injury, [] radiation-induced brain damage, [] and hematopoietic stem cell mobilization. [, ]
ATI-2341 acts as a biased agonist of the CXCR4 receptor. [, ] It directly interacts with CXCR4, independent of the chemokine binding site located at the N-terminus. [] Unlike the natural ligand SDF-1α, which activates Gi, G13, and β-arrestins, ATI-2341 primarily engages Gi subtypes, exhibiting a negative bias toward G13 and β-arrestins. [] This bias arises from its reduced ability to induce GRK-mediated CXCR4 phosphorylation, a key step in β-arrestin recruitment. []
While the exact binding site of ATI-2341 remains to be fully elucidated, research suggests it may interact with the intracellular loop 1 (ICL1) of CXCR4. [] This interaction is thought to induce conformational changes in the receptor, leading to preferential Gi protein activation and subsequent downstream signaling. [, ]
7.1 Asherman's Syndrome: * ATI-2341 promotes endometrial repair and alleviates intrauterine adhesion (IUA) in rat models of Asherman’s syndrome. [, ] It achieves this by enhancing the recruitment and differentiation of mesenchymal stem cells (MSCs), including bone marrow-derived MSCs (BMSCs) and menstrual blood-derived MSCs (MenSCs), into endometrial epithelial cells. [, , ]* ATI-2341 administration downregulates matrix metalloproteinase-9 (MMP-9) expression and upregulates tissue inhibitor of metalloproteinase-1 (TIMP-1) expression in a dose-dependent manner, contributing to endometrial regeneration and reduced fibrosis. [, ]* Treatment with ATI-2341 increases endometrial thickness, promotes gland formation, and reduces collagen fiber deposition in the endometrium, ultimately improving uterine structure and function. [, ]
7.2 Uterosacral Ligament Injury:* ATI-2341 facilitates the recovery of uterosacral ligaments in a rat model of uterine ligament injury. [] * It upregulates the expression of CD44, CD90, CXCR4, and SDF-1, suggesting its involvement in promoting tissue regeneration and repair. []
7.3 Radiation-Induced Brain Damage:* ATI-2341 protects brain vascular endothelial cells from radiation-induced damage. []* It inhibits cell death in the villi of the small intestine and decreases senescence-associated beta-galactosidase (SA-β-gal) activity in arterial tissue following irradiation. []* ATI-2341 treatment mitigates radiation-induced cognitive impairment in mice. []
7.4 Hematopoietic Stem Cell Mobilization:* ATI-2341 effectively mobilizes bone marrow hematopoietic stem and progenitor cells (HSPCs), including PMNs and granulocyte/macrophage progenitor cells, into peripheral circulation in mice and cynomolgus monkeys. []
* This mobilization effect is attributed to its functional antagonist activity when administered systemically. []
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: